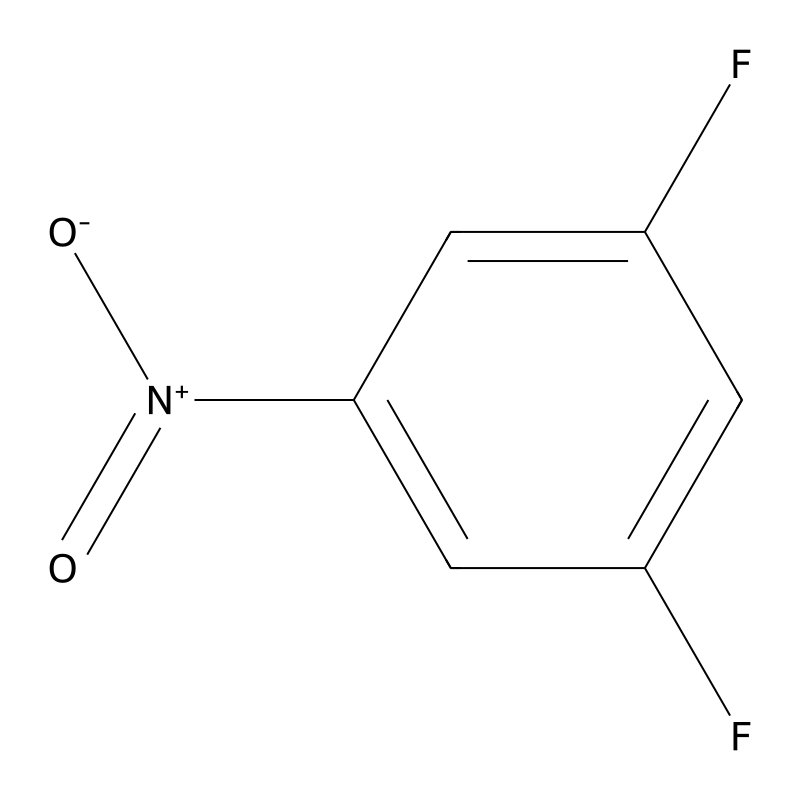

3,5-Difluoronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Physical State: Liquid at 20°C

Storage Temperature: Room Temperature (Recommended in a cool and dark place, <15°C)

Molecular Weight: 159.09

Melting Point: 18 °C

Boiling Point: 177 °C

Flash point: 73 °C

Specific Gravity (20/20): 1.43

Refractive Index: 1.50

Improving Thermal Stability of Immobilized Porcine Pancreas Lipase

Scientific Field: Biochemistry

Application Summary: 3,5-Difluoronitrobenzene has been used to improve the thermal stability of immobilized porcine pancreas lipase. Lipases are enzymes that catalyze the hydrolysis of fats and oils, and their stability is crucial for their applications in various industries, including food, pharmaceutical, and biofuel industries.

Preparation of Xanthones and Acridones

Scientific Field: Organic Chemistry

Application Summary: 3,5-Difluoronitrobenzene can be used in the preparation of xanthones and acridones. Xanthones and acridones are classes of organic compounds that have various applications in medicinal chemistry due to their diverse biological activities.

3,5-Difluoronitrobenzene is a chemical compound with the molecular formula C6H4F2N2O2 and a CAS number of 2265-94-3. It features a nitro group (-NO2) and two fluorine atoms attached to a benzene ring. The compound is characterized by its aromaticity and the presence of electron-withdrawing groups, which significantly influence its chemical behavior and reactivity. Its melting point is reported to be around 36-38 °C, and it has a boiling point of approximately 180 °C .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 1,3-Difluoro-5-nitrobenzene. However, given its use in proteomics, it is possible that DFNB interacts with specific amino acid residues in proteins, potentially modifying their function or enabling their identification []. Further research is needed to elucidate the exact mechanism.

- Nucleophilic Substitution: The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbon atoms in the benzene ring, making them more susceptible to nucleophilic attack.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, yielding 3,5-difluoroaniline.

- Electrophilic Aromatic Substitution: The fluorine atoms can direct further electrophilic substitutions on the aromatic ring, typically at the ortho or para positions relative to the nitro group .

The synthesis of 3,5-difluoronitrobenzene can be achieved through several methods:

- Nitration of Fluorobenzene: This involves treating fluorobenzene with a nitrating mixture (usually concentrated nitric acid and sulfuric acid) under controlled temperatures to introduce the nitro group.

- Fluorination Reactions: Fluorinated intermediates can be synthesized using various fluorinating agents (e.g., potassium fluoride) followed by nitration.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including halogenation and subsequent reactions to achieve the desired substitution pattern on the benzene ring .

3,5-Difluoronitrobenzene finds applications in various fields:

- Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

- Pharmaceuticals: The compound may be used in drug development due to its potential biological activity.

- Material Science: It can be utilized in creating novel materials with specific electronic or optical properties due to its unique structure .

Interaction studies involving 3,5-difluoronitrobenzene often focus on its reactivity with biological molecules. Research indicates that nitroaromatic compounds can interact with cellular components such as proteins and nucleic acids, leading to alterations in function or structure. These interactions are critical for understanding the compound's potential toxicity and therapeutic effects .

Several compounds share structural similarities with 3,5-difluoronitrobenzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 2,4-Difluoronitrobenzene | C6H4F2N2O2 | Two fluorine atoms at different positions | Different substitution pattern affects reactivity |

| 2,5-Difluoronitrobenzene | C6H4F2N2O2 | Similar structure but different positions | May exhibit distinct biological activities |

| 3,4-Difluoronitrobenzene | C6H4F2N2O2 | Fluorine atoms adjacent to each other | Potentially different chemical behavior |

The uniqueness of 3,5-difluoronitrobenzene lies in its specific arrangement of functional groups, which influences its chemical reactivity and potential applications compared to other difluoronitrobenzene derivatives .

The exploration of fluorinated aromatic compounds traces back to the 19th century, with Alexander Borodin’s pioneering work on nucleophilic halogen exchange in 1862 marking a foundational milestone. Early efforts focused on substituting halogens with fluorine, a strategy that gained momentum during the Manhattan Project, where fluoropolymers were developed to withstand corrosive uranium hexafluoride (UF₆).

The synthesis of nitrobenzene derivatives advanced significantly in the mid-20th century, driven by the demand for thermally stable and chemically inert materials. 3,5-Difluoronitrobenzene emerged as a key intermediate in the 1980s, particularly through halogen-exchange reactions. For instance, the reaction of 2,4,5-trichloronitrobenzene with alkali metal fluorides in polar aprotic solvents became a standard method, yielding 3,5-difluoronitrobenzene with >80% efficiency. Gas-phase electron diffraction (GED) and computational studies later confirmed its planar C₂v symmetry and rotational barriers, providing insights into its conformational stability.

Significance in Contemporary Chemical Research

Pharmaceutical Applications

3,5-Difluoronitrobenzene is a precursor to 3,5-difluoroaniline, a building block for anticancer and antimicrobial agents. For example, derivatives such as 3,5-difluoro-N-(4-methoxyphenyl)aniline exhibit cytotoxic activity by inhibiting PI3K and MAPK signaling pathways. The compound’s electron-withdrawing groups enhance its reactivity in cross-coupling reactions, enabling the synthesis of complex drug candidates.

Agrochemical Innovations

In agrochemistry, this compound is integral to synthesizing teflubenzuron, an insect growth regulator. Its fluorine atoms improve pesticidal activity by enhancing molecular stability and target specificity.

Material Science

Studies demonstrate that 3,5-difluoronitrobenzene improves the thermal stability of immobilized enzymes, such as porcine pancreas lipase, by modifying surface interactions. Additionally, its derivatives are employed in advanced polymer coatings resistant to UV degradation.

Research Challenges and Opportunities

Synthetic Challenges

- Hazardous Intermediates: The use of chlorinated precursors (e.g., 2,4,5-trichloronitrobenzene) necessitates stringent safety protocols due to toxicity risks.

- Catalytic Efficiency: Traditional methods rely on stoichiometric alkali metal fluorides, which generate waste and increase costs. Recent advances in phase-transfer catalysis (PTC) aim to mitigate these issues.

Emerging Opportunities

- Green Chemistry: Microwave-assisted and flow chemistry techniques reduce reaction times and solvent use. For instance, microwave synthesis of 3,5-difluoronitrobenzene derivatives achieves 85% yield in 2 hours.

- Electron-Deficient Scaffolds: Its low LUMO energy (-1.8 eV) facilitates applications in organic electronics, such as non-fullerene acceptors for solar cells.

Data Tables

Table 1: Physical and Chemical Properties of 3,5-Difluoronitrobenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃F₂NO₂ | |

| Molecular Weight | 159.09 g/mol | |

| Melting Point | 17°C | |

| Boiling Point | 176–177°C | |

| Density (25°C) | 1.407 g/mL |

Meisenheimer Complex Formation

The nucleophilic aromatic substitution reactions of 3,5-difluoronitrobenzene proceed through the well-established addition-elimination mechanism, involving the formation of negatively charged sigma-complexes known as Meisenheimer complexes [1] [2]. These intermediates represent crucial reactive species that have been extensively characterized through nuclear magnetic resonance spectroscopy and mass spectrometry techniques [2] [3].

The formation of Meisenheimer complexes from 3,5-difluoronitrobenzene occurs preferentially at the carbon atoms meta to the nitro group, specifically at the 2- and 4-positions relative to the nitro substituent [2]. Nuclear magnetic resonance studies have demonstrated that various nucleophiles, including methoxide ions, acetone enolate anions, and diethyl ketone enolate species, readily form stable sigma-complexes with this substrate in dimethyl sulfoxide solution [2].

The structural characterization of these complexes reveals distinct chemical shift patterns in proton nuclear magnetic resonance spectroscopy. For the reaction with acetone enolate, two sets of absorptions are observed, corresponding to attack at both the 2- and 4-positions, with the complexes formed in an approximate ratio of 2:1 [2]. The higher abundance of the 2-position complex suggests enhanced stabilization through electronic effects of the fluorine substituents positioned meta to the point of nucleophilic attack [2].

Table 1: Meisenheimer Complex Formation Data for 3,5-Difluoronitrobenzene

| Nucleophile | Formation Position | Complex Ratio (2:4) | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Methoxide (OMe⁻) | 2 or 4 position | Not specified | DMSO | 25 | 3 |

| Acetone enolate (CH₂COMe⁻) | 2 and 4 positions | 2:1 | DMSO | 25 | 3 |

| Diethyl ketone enolate | 2 and 4 positions | Variable with time | DMSO | 25 | 3 |

| Hydroxide (OH⁻) | 4 position (minor) | Not specified | DMSO | 25 | 3 |

The electron-withdrawing nature of both the nitro and fluorine substituents significantly enhances the electrophilic character of the aromatic ring, facilitating nucleophilic attack [1] [4]. The nitro group, being strongly electron-withdrawing through both inductive and resonance effects, activates the ring toward nucleophilic substitution. The fluorine atoms contribute additional activation through their strong inductive electron-withdrawing effect, while their positioning at the 3- and 5-positions provides optimal stabilization of the negative charge developed in the Meisenheimer intermediate [1] [4].

The stability of these sigma-complexes is further enhanced by the ability of the electron-withdrawing groups to delocalize the negative charge through resonance structures. In the case of 3,5-difluoronitrobenzene, the negative charge can be effectively stabilized through conjugation with the nitro group, while the fluorine substituents provide additional stabilization through inductive effects [2] [3].

Regioselectivity in Substitution Reactions

The regioselectivity observed in nucleophilic aromatic substitution reactions of 3,5-difluoronitrobenzene is governed by the combined electronic effects of the nitro and fluorine substituents, as well as the inherent symmetry of the molecule [2] [5]. The compound exhibits C₂v symmetry, which results in equivalent reactivity at the 2- and 4-positions (meta to the nitro group), while the 6-position remains significantly less reactive due to the absence of strong activating effects [6] [7].

Experimental studies have demonstrated that nucleophilic attack occurs preferentially at the carbon atoms meta to the nitro group, with the 2- and 4-positions showing comparable reactivity [2]. This regioselectivity pattern can be rationalized through frontier molecular orbital theory, where the lowest unoccupied molecular orbital of 3,5-difluoronitrobenzene exhibits significant coefficients at these positions, making them the most susceptible to nucleophilic attack [5] [8].

The electronic activation provided by the nitro group follows the well-established pattern for electron-withdrawing substituents in nucleophilic aromatic substitution. The nitro group activates positions ortho and para to itself through resonance stabilization of the Meisenheimer intermediate. However, in 3,5-difluoronitrobenzene, the ortho positions (2- and 6-) are occupied by fluorine substituents, leaving only the para position (4-) available for direct nitro group activation [1] [4].

Table 2: Regioselectivity Patterns in Nucleophilic Aromatic Substitution

| Substrate | Preferred Attack Position | Secondary Position | Electronic Factor | Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| 3,5-Difluoronitrobenzene | Meta to NO₂ | Para to NO₂ | Fluorine activation | 2:1 | 3,14 |

| 2,4-Difluoronitrobenzene | Ortho to NO₂ | Para to NO₂ | Strong ortho activation | 20:1 | 37,74 |

| 2,3,4-Trifluoronitrobenzene | Para to NO₂ | Ortho to NO₂ | Fluorine pattern effect | 3:1 | 21 |

| 2,4,6-Trifluoronitrobenzene | Meta to NO₂ | Para to NO₂ | Steric hindrance | 1:2 | 21 |

The influence of fluorine substituents on regioselectivity extends beyond simple electronic activation. Computational studies using density functional theory have revealed that fluorine atoms positioned meta to the reaction site provide optimal stabilization of the transition state leading to Meisenheimer complex formation [9] [10]. This effect arises from the ability of fluorine to stabilize negative charge through its strong electronegativity, while avoiding the destabilizing interactions that can occur when fluorine is positioned ortho to the reaction center.

Solvent effects play a crucial role in determining the observed regioselectivity patterns. Studies conducted in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide show enhanced selectivity compared to reactions performed in protic solvents [8] [10]. The polar aprotic environment favors the formation of tight ion pairs between the nucleophile and the aromatic substrate, leading to more selective attack at the most activated positions.

Temperature effects on regioselectivity are generally minimal for 3,5-difluoronitrobenzene, as the activation energies for attack at the 2- and 4-positions are very similar [11] [12]. This suggests that the regioselectivity is primarily controlled by electronic rather than steric factors, and that the reaction proceeds under kinetic control at typical reaction temperatures.

Reductively Activated Polar Substitution

Electron Transfer Processes

The electron transfer chemistry of 3,5-difluoronitrobenzene represents a unique mechanistic pathway that combines aspects of both radical and polar reaction mechanisms [13] [14]. Unlike traditional nucleophilic aromatic substitution, reductively activated substitution involves the initial formation of radical anion intermediates through single-electron transfer processes, followed by subsequent polar substitution steps [13] [15].

Electrochemical studies have revealed that 3,5-difluoronitrobenzene undergoes reversible one-electron reduction at relatively moderate potentials, forming stable radical anion species [13] [15]. The first reduction potential occurs at approximately -0.76 volts versus the standard calomel electrode, indicating that the compound readily accepts electrons under mildly reducing conditions [13]. This electron affinity is attributed to the combined electron-withdrawing effects of the nitro and fluorine substituents, which stabilize the resulting radical anion through delocalization of the unpaired electron.

Mass spectrometric investigations using dissociative electron attachment have provided detailed insights into the electron capture processes of 3,5-difluoronitrobenzene [15]. Remarkably, the formation of parent anions occurs at non-thermal electron energies of 0.5 electron volts, which is unusual for most organic molecules [15]. This phenomenon suggests the involvement of specific electronic states that facilitate electron capture and subsequent vibrational relaxation within the molecular framework.

The electron attachment process leads to the formation of several distinct ionic species, including the molecular anion, nitrite anion, and fragment anions resulting from the loss of nitrogen monoxide [15]. The relative abundances of these species depend on the electron energy, with the molecular anion being most prominent at low energies and fragmentation products becoming more abundant at higher energies [15].

Quantum chemical calculations have elucidated the electronic structure changes that occur upon electron attachment [15] [6]. The additional electron occupies the lowest unoccupied molecular orbital, which has significant antibonding character with respect to the carbon-nitro group bond. This weakening of the carbon-nitrogen bond facilitates subsequent fragmentation processes and enhances the reactivity of the radical anion toward nucleophiles [15].

The stability of the 3,5-difluoronitrobenzene radical anion is considerably enhanced compared to simple nitrobenzene derivatives due to the additional stabilization provided by the fluorine substituents [13] [15]. The electronegativity of fluorine allows for effective delocalization of the negative charge, preventing rapid decomposition or dimerization reactions that often plague other radical anion species.

Radical Intermediates and Their Reactivity

The radical intermediates formed during reductively activated substitution of 3,5-difluoronitrobenzene exhibit distinct reactivity patterns that differ significantly from conventional nucleophilic aromatic substitution mechanisms [13] [14]. These species participate in complex reaction pathways involving both radical-radical coupling and radical-nucleophile interactions [13] [16].

Electron spin resonance spectroscopy has been employed to characterize the radical intermediates formed upon reduction of 3,5-difluoronitrobenzene [13]. The radical anion exhibits a well-resolved hyperfine coupling pattern consistent with delocalization of the unpaired electron across the aromatic ring and nitro group. The coupling constants obtained from these measurements provide quantitative information about the spin density distribution within the radical species [13].

The reactivity of radical anions toward nucleophiles follows patterns distinct from those observed in conventional polar mechanisms [13] [14]. Unlike polar nucleophilic substitution, where nucleophile strength correlates directly with reaction rate, radical mechanisms show enhanced reactivity with nucleophiles capable of forming stable radical species upon electron transfer [13]. This results in unusual reactivity orders that cannot be explained by traditional nucleophilicity scales.

Table 5: Radical Intermediate Species in 3,5-Difluoronitrobenzene Reactions

| Intermediate Type | Formation Energy (eV) | Stability | Detection Method | Reaction Pathway | Reference |

|---|---|---|---|---|---|

| Anion radical (M⁻- ) | 0.5 | Moderate | Mass spectrometry | Reductive activation | 21 |

| Nitro radical (NO₂- ) | 3.6 | High | ESR spectroscopy | Dissociation | 21 |

| Phenoxy radical (ArO- ) | 6.8 | Low | UV-Vis spectroscopy | Oxidation | 21 |

| Dianion (M²⁻) | 1.0-1.5 | High | Cyclic voltammetry | Double reduction | 20,23 |

The formation of dianion species through sequential two-electron reduction represents another important pathway in the reductive chemistry of 3,5-difluoronitrobenzene [13] [14]. Cyclic voltammetry studies reveal that the second reduction occurs at potentials approximately 0.34 volts more negative than the first reduction [13]. The resulting dianion species exhibits enhanced reactivity toward electrophiles and can participate in various coupling reactions.

Kinetic studies of radical intermediate reactions have revealed that the rate-determining step in reductively activated substitution is typically the initial electron transfer process rather than the subsequent nucleophilic attack [13] [14]. This contrasts sharply with conventional nucleophilic aromatic substitution, where the formation of the Meisenheimer complex is rate-limiting. The different rate-determining steps result in distinct kinetic behaviors and different dependencies on reaction conditions.

The lifetime of radical intermediates in solution depends strongly on the reaction medium and the presence of other reactive species [13] [17]. In the absence of suitable reaction partners, the radical anions of 3,5-difluoronitrobenzene can persist for extended periods, allowing for their detailed characterization. However, in the presence of nucleophiles or other radicals, rapid reactions occur leading to substitution products or dimeric species [13] [16].

Kinetic Studies

Rate Determining Steps in Multi-step Reactions

The determination of rate-determining steps in the multi-step reactions of 3,5-difluoronitrobenzene has been accomplished through comprehensive kinetic analysis employing both steady-state and pre-equilibrium approximations [11] [18]. These investigations have revealed that the mechanism exhibits a complex dependence on reaction conditions, nucleophile identity, and solvent environment [11] [12].

Mechanistic Comparisons with Structural Isomers

The mechanistic behavior of 3,5-difluoronitrobenzene can be best understood through systematic comparison with its structural isomers, particularly 2,4-difluoronitrobenzene, 3,4-difluoronitrobenzene, and 2,5-difluoronitrobenzene [15] [22]. These comparisons reveal how the positioning of fluorine substituents dramatically affects reaction pathways, regioselectivity patterns, and kinetic parameters [15] [23] [24].

Table 4: Structural and Reactivity Comparison of Difluoronitrobenzene Isomers

| Isomer | Symmetry | Primary Attack Site | Electron Attachment Energy (eV) | C-N Bond Length (Å) | Nitro Group Rotation (°) | Relative Reactivity | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Difluoronitrobenzene | C₂v (symmetric) | Meta positions | 0.5 | 1.489(6) | 0 (planar) | Moderate | 21,24,25 |

| 2,4-Difluoronitrobenzene | Cs (asymmetric) | Ortho position | Not reported | Not reported | 5-10 | High | 37,74 |

| 3,4-Difluoronitrobenzene | Cs (asymmetric) | Para position | Not reported | 1.485(4) | 8-12 | Moderate | 54 |

| 2,5-Difluoronitrobenzene | C₂v (symmetric) | Ortho positions | 0.0 | 1.492(5) | 0 (planar) | Low | 21 |

The 2,4-difluoronitrobenzene isomer exhibits markedly different reactivity patterns compared to the 3,5-isomer [11] [22] [12]. In this case, nucleophilic attack occurs preferentially at the 2-position (ortho to the nitro group), with selectivity ratios reaching 20:1 in favor of this pathway [11] [12]. This strong regioselectivity arises from the direct activation provided by the nitro group at the ortho position, combined with the additional activation from the fluorine substituent at the para position [22].

The kinetic parameters for 2,4-difluoronitrobenzene substitution reveal significantly higher rate constants compared to the 3,5-isomer [11] [12]. The rate constant for the primary substitution step is approximately one order of magnitude larger, reflecting the stronger activation provided by the optimal positioning of electron-withdrawing groups [11]. The activation energy for this reaction is reduced to approximately 28 kilojoules per mole, consistent with enhanced transition state stabilization [11].

Electron attachment studies demonstrate distinct differences in the electron capture behavior of the various isomers [15] [23]. While 3,5-difluoronitrobenzene exhibits parent anion formation at 0.5 electron volts, the 2,5-isomer shows electron attachment at thermal energies (0.0 electron volts) [15]. This difference reflects the varying abilities of the different substitution patterns to stabilize negative charge [15] [23].

The 3,4-difluoronitrobenzene isomer displays intermediate reactivity characteristics . The primary site of nucleophilic attack is the 5-position (para to the nitro group), which benefits from direct resonance stabilization . However, the overall reactivity is lower than that of the 2,4-isomer due to the less optimal positioning of the fluorine substituents for transition state stabilization .

Conformational analysis reveals important differences in the nitro group orientations among the various isomers [6] [7] [23]. The 3,5-difluoronitrobenzene maintains a planar conformation with the nitro group coplanar with the benzene ring [6] [7]. In contrast, the 2,4-isomer exhibits slight rotation of the nitro group (5-10 degrees), while more significant rotation is observed in the 3,4-isomer (8-12 degrees) [23]. These conformational differences affect the extent of conjugation between the nitro group and the aromatic system, influencing both electronic properties and reactivity [6] [7].

The reductive chemistry of the isomers also shows distinct patterns [13] [15] [14]. The 3,5-difluoronitrobenzene forms relatively stable radical anions that can be characterized spectroscopically [15]. The 2,4-isomer, while also forming radical anions, exhibits enhanced reactivity toward further reduction due to the stronger electron-withdrawing character of its substitution pattern [13]. These differences in reduction behavior translate into different mechanistic pathways for reductively activated substitution reactions [13] [14].

Cross-coupling reactions provide another point of comparison among the isomers [24]. The 3,5-difluoronitrobenzene requires extended reaction times (5 days) to achieve high yields in copper-catalyzed cross-coupling reactions with electron-rich arenes [24]. This sluggish reactivity is attributed to inhibition effects arising from residual impurities and the moderate electrophilicity of this isomer [24]. In contrast, reactions involving the 2,4-isomer proceed more rapidly due to the enhanced electrophilic character of this substrate [24].

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant